molecular formula C20H24N2O7 B560254 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid CAS No. 527680-57-5

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid

Cat. No.: B560254
CAS No.: 527680-57-5
M. Wt: 404.4 g/mol
InChI Key: QYQZUGYJVHHHEE-QDSMGTAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

PHA 568487 interacts with the α7nAChR, a type of nicotinic acetylcholine receptor . It has been found to reduce neuroinflammation and oxidative stress . The compound can rapidly penetrate the blood-brain barrier .

Cellular Effects

PHA 568487 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing neuroinflammation and oxidative stress . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

PHA 568487 exerts its effects at the molecular level primarily through its interaction with the α7nAChR . It acts as a selective agonist for this receptor, leading to a reduction in neuroinflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PHA 568487 have been observed over time. Despite promising immunomodulatory effects in the acute inflammatory air pouch model, it did not affect infarct size or cardiac function after a permanent occlusion model of acute myocardial infarction in mice .

Dosage Effects in Animal Models

In animal models, the effects of PHA 568487 vary with different dosages . For instance, in a study involving C57BL/6J male mice, injection of PHA 568487 yielded the best effect on infarct volume and behavior tests .

Metabolic Pathways

The principal biotransformation of PHA 568487 involves the oxidation of the benzo[1,4]dioxane moiety, followed by subsequent oxidation to a range of secondary metabolites . The carboxylic acids resulting from the oxidative cleavage of the dioxane ring were the principal metabolites observed in the plasma, urine, and hepatocyte incubations across all species .

Transport and Distribution

PHA 568487 is orally active and can rapidly penetrate the blood-brain barrier . This suggests that it can be transported and distributed within cells and tissues effectively.

Subcellular Localization

Given its ability to rapidly penetrate the blood-brain barrier , it can be inferred that it may localize in the brain cells where it interacts with the α7nAChR .

Preparation Methods

Chemical Reactions Analysis

PHA 568487 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structure and Composition

The molecular formula of this compound is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, with a molecular weight of approximately 288.34 g/mol. The compound features a bicyclic structure that contributes to its biological activity and interaction with various receptors.

Chemical Characteristics

  • IUPAC Name : N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • CAS Number : 527680-56-4
  • Synonyms : PHA 568487, PHA-568487 (free base)

Neuropharmacology

One of the most promising applications of this compound lies in neuropharmacology, specifically as an agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR). Studies have shown that compounds targeting α7 nAChR can enhance cognitive function and exhibit neuroprotective effects.

Case Study: Cognitive Deficits in Schizophrenia

Research indicates that N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide demonstrates significant efficacy in models of cognitive deficits associated with schizophrenia. In vivo studies have reported improvements in auditory sensory gating and cognitive performance metrics such as novel object recognition tests .

Cancer Research

There is emerging interest in the application of this compound in oncology, particularly concerning its potential to modulate tumor microenvironments through specific receptor interactions.

Drug Development

The unique structural attributes of this compound facilitate its use as a lead compound in drug development processes.

Structure-Activity Relationship Studies

Ongoing research focuses on modifying the core structure to enhance potency and selectivity for targeted receptors while minimizing off-target effects. This approach is critical for developing safer therapeutic agents with fewer side effects.

Data Tables

Comparison with Similar Compounds

PHA 568487 is compared with other similar compounds, such as:

PHA 568487 is unique in its rapid brain penetration and selective agonist activity, making it a valuable tool for research and potential therapeutic applications .

Biological Activity

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide; (E)-but-2-enedioic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bicyclic azabicyclo[2.2.2]octane moiety and a benzodioxine ring, which are known for their roles in various biological activities.

Molecular Formula

  • Molecular Weight : 284.32 g/mol
  • Chemical Formula : C16H20N2O3

1. Anticancer Activity

Research has indicated that derivatives of benzodioxane, including those similar to N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, exhibit notable anticancer properties. A study demonstrated that compounds with the benzodioxane structure can inhibit tumor growth in various cancer models, suggesting potential applications in oncology .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in preclinical studies. For instance, derivatives with specific substitutions have been linked to reduced inflammation markers in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

3. Neuropharmacological Effects

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its effects on the central nervous system (CNS). It acts as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection. This activity suggests potential therapeutic roles in treating cognitive deficits associated with conditions like schizophrenia .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : As an nAChR agonist, it enhances cholinergic signaling, which is crucial for memory and learning processes.
  • Antioxidant Properties : Some studies suggest that the compound may possess antioxidant capabilities, contributing to its neuroprotective effects by reducing oxidative stress in neuronal tissues .

Research Findings and Case Studies

StudyFindings
Vazquez et al., 2021Demonstrated anti-inflammatory activity in a model using benzodioxane derivatives.
PubMed StudyIdentified as a potent alpha7 nAChR agonist with cognitive enhancement properties in rodent models.
Anticancer StudyShowed significant tumor growth inhibition in xenograft models.

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQZUGYJVHHHEE-QDSMGTAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527680-57-5
Record name PHA-568487 fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-568487 FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL65583PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Reactant of Route 2
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Reactant of Route 3
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Reactant of Route 4
Reactant of Route 4
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Reactant of Route 5
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Reactant of Route 6
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Customer
Q & A

Q1: What is the primary mechanism of action of PHA 568487?

A1: PHA 568487 functions as a selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , ] This means it binds to and activates this specific receptor subtype, leading to downstream effects primarily related to modulation of inflammatory responses.

Q2: What are the potential therapeutic benefits of targeting the α7nAChR with PHA 568487?

A2: Research suggests that activation of the α7nAChR with PHA 568487 may offer therapeutic benefits in conditions characterized by neuroinflammation and brain injury. Studies in rodent models of ischemic stroke, bone fracture, and even a subchronic model of cognitive impairment in schizophrenia have shown that PHA 568487 can reduce neuroinflammation, oxidative stress, and improve cognitive and motor function. [, , , , , , , ]

Q3: Has PHA 568487 demonstrated efficacy in models of acute myocardial infarction?

A3: While PHA 568487 shows promise in dampening inflammation in an acute inflammatory air pouch model, a study using a permanent occlusion model of acute myocardial infarction in mice did not find a significant effect on infarct size or cardiac function. [] More research is needed to determine if this translates to other models or if different agonists of the α7nAChR could yield different outcomes.

Q4: What is the impact of PHA 568487 on immune cells?

A4: PHA 568487 exhibits anti-inflammatory effects on immune cells. In vitro studies using peripheral blood mononuclear cells (PBMCs) from patients with coronary artery disease showed that PHA 568487 significantly decreased the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and others, when challenged with lipopolysaccharide (LPS). []

Q5: Are there any imaging techniques used to study the effects of PHA 568487 in vivo?

A5: Yes, researchers have employed positron emission tomography (PET) imaging to investigate the effects of PHA 568487 in vivo. Studies have utilized radiotracers like [18F]DPA-714 and [18F]BR-351 to visualize and quantify changes in neuroinflammation and matrix metalloproteinase activity, respectively, following treatment with PHA 568487 in animal models of stroke. [, ]

Q6: How is PHA 568487 metabolized in different species?

A6: Metabolism studies of PHA 568487 have been conducted in various species, including rats, dogs, and monkeys. Results reveal that the primary metabolic pathway involves oxidation of the benzo[1,4]dioxane moiety, followed by further oxidation to secondary metabolites. The carboxylic acid derivatives resulting from oxidative cleavage of the dioxane ring are identified as major metabolites in plasma, urine, and hepatocyte incubations across species. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.